N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide is a novel synthetic compound characterized by its intricate structure, featuring a tetrahydroquinoline core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Tetrahydroquinoline Core: : This step often involves the catalytic hydrogenation of quinoline derivatives.
Introduction of the Sulfonyl Group: : Using propane-1-sulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Benzamide Moiety: : Achieved via acylation reactions using 4-(trifluoromethyl)benzoyl chloride.
Industrial Production Methods
Scaling up the production involves optimizing reaction conditions to enhance yield and purity, employing continuous flow processes and automated synthesis to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can undergo oxidation reactions to form corresponding sulfoxide and sulfone derivatives.
Reduction: : Hydrogenation of the benzamide moiety is possible under catalytic conditions.
Substitution: : Functional groups can be substituted through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperoxybenzoic acid for forming sulfoxides and sulfones.
Catalysts for Hydrogenation: : Palladium on carbon for reducing specific moieties.
Bases for Substitution Reactions: : Triethylamine or sodium hydroxide, depending on the desired substitution.
Major Products Formed
Sulfoxides and Sulfones: : From oxidation.
Reduced Benzamides: : From reduction.
Functionalized Derivatives: : From substitution reactions.
Scientific Research Applications
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide has wide-ranging applications:
Chemistry: : Used as a precursor or intermediate in organic synthesis.
Biology: : Investigated for its potential as a molecular probe in biological assays.
Medicine: : Explored for pharmacological properties, including potential therapeutic effects.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Molecular Targets: : Often engages with receptors or enzymes, altering their activity.
Pathways Involved: : May modulate signal transduction pathways, leading to varied biological effects.
Comparison with Similar Compounds
Comparison with Other Compounds
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinoline-7-yl]-4-(trifluoromethyl)benzamide: : Differs in the core structure, affecting its reactivity and applications.
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline-5-yl]-4-(trifluoromethyl)benzamide: : Variation in substitution pattern alters its chemical properties.
List of Similar Compounds
N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
N-[1-(methane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-(trifluoromethyl)benzamide
N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-4-(trifluoromethyl)benzamide
Properties
IUPAC Name |
N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3S/c1-2-12-29(27,28)25-11-3-4-14-7-10-17(13-18(14)25)24-19(26)15-5-8-16(9-6-15)20(21,22)23/h5-10,13H,2-4,11-12H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGDWXDKOKORUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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